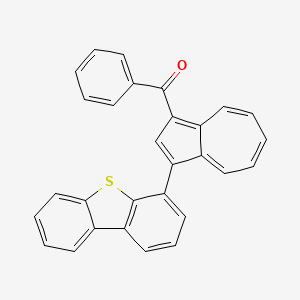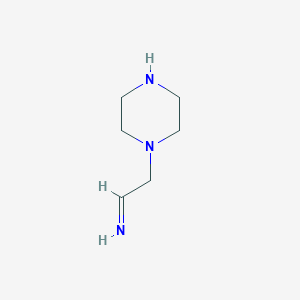![molecular formula C11H20O2Si B15170008 2-{1-[(Trimethylsilyl)oxy]ethylidene}cyclohexan-1-one CAS No. 911681-39-5](/img/structure/B15170008.png)
2-{1-[(Trimethylsilyl)oxy]ethylidene}cyclohexan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{1-[(Trimethylsilyl)oxy]ethylidene}cyclohexan-1-one is a chemical compound with the molecular formula C11H20O2Si. It is a derivative of cyclohexanone, where the hydrogen atom at the 2-position is replaced by a 1-[(trimethylsilyl)oxy]ethylidene group. This compound is of interest in organic chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[(Trimethylsilyl)oxy]ethylidene}cyclohexan-1-one typically involves the reaction of cyclohexanone with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an enolate intermediate, which then reacts with trimethylsilyl chloride to form the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-{1-[(Trimethylsilyl)oxy]ethylidene}cyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like hydrochloric acid (HCl) or bromine (Br2) can facilitate substitution reactions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Various substituted cyclohexanone derivatives.
Aplicaciones Científicas De Investigación
2-{1-[(Trimethylsilyl)oxy]ethylidene}cyclohexan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-{1-[(Trimethylsilyl)oxy]ethylidene}cyclohexan-1-one involves its interaction with various molecular targets. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in a range of chemical reactions. The specific pathways and targets depend on the context of its use, such as in synthetic chemistry or biological systems .
Comparación Con Compuestos Similares
Similar Compounds
- 2-{1-[(Trimethylsilyl)oxy]ethylidene}-3α-butylcyclohexan-1β-ol
- 2-{1-[(Trimethylsilyl)oxy]ethylidene}-3β-butylcyclohexan-1α-ol
Uniqueness
2-{1-[(Trimethylsilyl)oxy]ethylidene}cyclohexan-1-one is unique due to its specific substitution pattern and the presence of the trimethylsilyl group. This group imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various synthetic applications .
Propiedades
Número CAS |
911681-39-5 |
|---|---|
Fórmula molecular |
C11H20O2Si |
Peso molecular |
212.36 g/mol |
Nombre IUPAC |
2-(1-trimethylsilyloxyethylidene)cyclohexan-1-one |
InChI |
InChI=1S/C11H20O2Si/c1-9(13-14(2,3)4)10-7-5-6-8-11(10)12/h5-8H2,1-4H3 |
Clave InChI |
MKWBSUUJMMZMPT-UHFFFAOYSA-N |
SMILES canónico |
CC(=C1CCCCC1=O)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(4-Fluorophenyl)ethenyl]-4,6-dimethyl-1,3,5-triazine](/img/structure/B15169936.png)
![4-{[4'-(Dodecyloxy)[1,1'-biphenyl]-4-yl]oxy}butane-1-sulfonic acid](/img/structure/B15169952.png)
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-4-cyanobenzamide](/img/structure/B15169957.png)
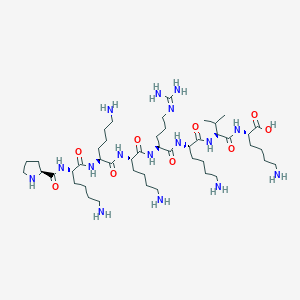
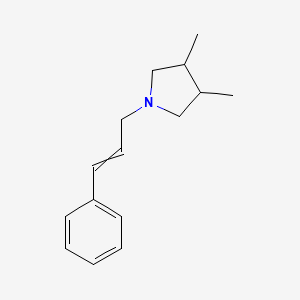
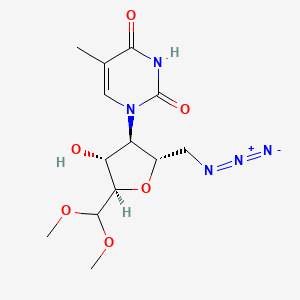
![2,9-Bis[4-(9H-carbazol-9-YL)phenyl]-1,10-phenanthroline](/img/structure/B15169972.png)
![2-Hydroxy-3-methoxy-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B15169988.png)

![Phosphonic acid, [(4-bromophenyl)-1-pyrrolidinylmethyl]-, dimethyl ester](/img/structure/B15169991.png)
![4-(2-Fluoroethoxy)-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B15169996.png)
![2-Ethynyl-5-{[3,4,5-tris(dodecyloxy)phenyl]ethynyl}pyrazine](/img/structure/B15170011.png)
